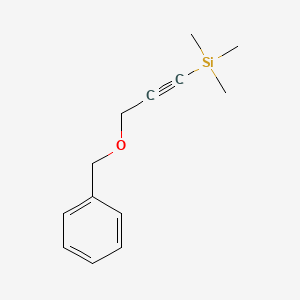
3-Benzyloxyprop-1-ynyl(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxyprop-1-ynyl(trimethyl)silane is an organosilicon compound with the molecular formula C13H18OSi and a molecular weight of 218.37 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a propynyl chain, which is further connected to a benzyloxy group. It is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
The synthesis of 3-Benzyloxyprop-1-ynyl(trimethyl)silane typically involves the reaction of 3-benzyloxyprop-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-benzyloxyprop-1-yne+trimethylsilyl chloridetriethylaminethis compound
Chemical Reactions Analysis
3-Benzyloxyprop-1-ynyl(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and toluene, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3-Benzyloxyprop-1-ynyl(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization and modification.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Benzyloxyprop-1-ynyl(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reaction intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar compounds to 3-Benzyloxyprop-1-ynyl(trimethyl)silane include:
3-Phenylprop-1-ynyl(trimethyl)silane: This compound has a phenyl group instead of a benzyloxy group, leading to different reactivity and applications.
3-(Trimethylsilyl)prop-1-yne: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
3-Benzyloxyprop-1-ynyl(dimethyl)silane: Has two methyl groups instead of three, which can affect its stability and reactivity.
The uniqueness of this compound lies in its combination of the benzyloxy and trimethylsilyl groups, providing a balance of stability and reactivity that is useful in a wide range of chemical transformations .
Properties
Molecular Formula |
C13H18OSi |
|---|---|
Molecular Weight |
218.37 g/mol |
IUPAC Name |
trimethyl(3-phenylmethoxyprop-1-ynyl)silane |
InChI |
InChI=1S/C13H18OSi/c1-15(2,3)11-7-10-14-12-13-8-5-4-6-9-13/h4-6,8-9H,10,12H2,1-3H3 |
InChI Key |
GTVAZWXRCWUXOL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















